molecular formula C7H6ClIO B2487786 3-Chloro-5-iodoanisole CAS No. 861800-86-4

3-Chloro-5-iodoanisole

Cat. No. B2487786
M. Wt: 268.48
InChI Key: YSMMJFMXTGLVTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-5-iodoanisole involves multiple steps and methodologies. For instance, the tandem synthesis approach has been utilized for structurally novel isoxazoles by mixing 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine, showcasing a method that might be relevant for compounds like 3-Chloro-5-iodoanisole (Chen et al., 2015). Furthermore, the regio- and enantioselective alkylation process has been employed in the synthesis of chiral precursors, indicating advanced synthetic routes that could potentially be adapted for 3-Chloro-5-iodoanisole (Kuroda et al., 2000).

Molecular Structure Analysis

Molecular structure and conformation studies of closely related compounds, like 3-chloro-5-fluoroanisole, have been conducted using ab initio and density functional theory (DFT) calculations. These studies provide insights into the stable configurations and electronic properties of molecules similar to 3-Chloro-5-iodoanisole (Zhang et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds offers a glimpse into the reactivity and functional group transformations applicable to 3-Chloro-5-iodoanisole. For example, the facile, one-pot, and gram-scale synthesis of triiodoanisole through C–H iodination/ipso-iododecarboxylation strategies suggests methodologies that might be relevant for functionalizing compounds like 3-Chloro-5-iodoanisole (Al‐Zoubi et al., 2015).

Physical Properties Analysis

Spectral and DFT studies, such as those conducted on 5-chloro-2-nitroanisole, provide comprehensive insights into the vibrational analysis, electronic transitions, and molecular electrostatic potential (MESP) maps. These studies are crucial for understanding the physical properties of compounds like 3-Chloro-5-iodoanisole (Meenakshi, 2017).

Chemical Properties Analysis

The chemical properties of related compounds have been explored through mechanisms such as the photoinduced OCH3 substitution in dinitroanisoles, offering insights into the reactivity and interaction with nucleophiles that could be applicable to 3-Chloro-5-iodoanisole (Varma et al., 1982).

Scientific Research Applications

  • Synthesis of Chiral Precursors for PET Tracers

    • The synthesis of chiral intermediates for PET tracer 6-[18F]fluoro-L-dopa has been explored using 3-iodoanisole derivatives. This process involves bischloromethylation, regio- and enantioselective alkylation, hydrolysis, and oxidation steps (Kuroda et al., 2000).
  • Spectroscopic and Electronic Property Analysis

    • Detailed studies on the structural, spectroscopic, and electronic properties of chloro-nitroanisoles (similar to 3-chloro-5-iodoanisole) have been conducted to understand their potential in various applications, including non-linear optical materials (Meenakshi, 2017).
  • Applications in Organic Synthesis

    • Research shows the use of similar compounds like 1-chloro-1,2-benziodoxol-3-one in practical and efficient chlorination methods for arenes, heterocycles, dyes, and pharmaceuticals, indicating potential applications of 3-chloro-5-iodoanisole in similar contexts (Wang et al., 2016).
  • Investigations in Lithium-mediated Alumination

    • The compound 3-iodoanisole, closely related to 3-chloro-5-iodoanisole, has been studied for its behavior in lithium aluminate bases, leading to insights into the reactivity and mechanism of heterometallic intermediates in organic synthesis (Crosbie et al., 2012).
  • Synthesis of Sterically Hindered Boronic Acids

    • The synthesis processes using 4-iodoanisoles, similar to 3-chloro-5-iodoanisole, have been explored for producing boronic acids, which are important in various chemical syntheses (Diemer et al., 2010).
  • Role in Nitration Reactions

    • The nitration of 3-iodoanisole, a compound structurally related to 3-chloro-5-iodoanisole, has been examined, providing insights into the mechanisms of nitrodeiodination, a reaction pertinent to the synthesis of complex organic molecules (Butler & Sanderson, 1975).
  • Reactions with Triphenylstannyl Anions

    • Studies on haloarenes and haloheteroarenes, including compounds like p-iodoanisole, have explored their reactions with triphenylstannyl anions, shedding light on halogen metal exchange and SRN1 processes, which could be relevant for 3-chloro-5-iodoanisole (Lockhart et al., 1999).
  • Metabolism Studies in Liver Microsomes

    • The metabolism of 4-iodoanisole by liver microsomes has been analyzed, providing a basis for understanding similar metabolic pathways for related compounds like 3-chloro-5-iodoanisole (Rizk & Hanzlik, 1995).
  • Rhodium-Catalyzed Cross-Coupling Reactions

    • Research on rhodium-catalyzed cross-coupling of thiols with aryl iodides, including 4-iodoanisole, highlights the potential of 3-chloro-5-iodoanisole in similar chemical reactions (Lai et al., 2012).
  • Formation of Perovskite Thin Films

    • The formation of CH3NH3PbI3 thin films using nonpolar antisolvents, including iodobenzene, demonstrates potential methodologies for creating similar materials using 3-chloro-5-iodoanisole (Chen et al., 2017).

Safety And Hazards

The safety information for 3-Chloro-5-iodoanisole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

While specific future directions for 3-Chloro-5-iodoanisole are not available, similar compounds have been widely researched for their potential in synthesizing bioactive natural products and conducting polymers . They have found applications in various industries, including plastics, adhesives, and coatings, and have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

1-chloro-3-iodo-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMMJFMXTGLVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodoanisole

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